MK-2206

Catalog No.
S657765
CAS No.
1032349-93-1
M.F
C25H21N5O
M. Wt
407.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-2206

CAS Number

1032349-93-1

Product Name

MK-2206

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31)

InChI Key

ULDXWLCXEDXJGE-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N

Synonyms

MK 2206, MK-2206, MK2206

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N

Description

MK-2206 is an organic heterotricyclic compound that is [1,2,4]triazolo[3,4-f][1,6]naphthyridin-3(2H)-one substituted at positions 8 and 9 respectively by 4-(1-aminocyclobutyl)phenyl and phenyl groups. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It derives from a 1,6-naphthyridine.
Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Mode of Action

MK-2206 acts as an allosteric inhibitor of AKT, a key protein within the PI3K/AKT pathway. Allosteric inhibitors bind to a site on a protein that is distinct from the protein's active site. This binding can alter the protein's shape and function []. In the case of MK-2206, binding disrupts AKT's activity, thereby potentially hindering cancer cell growth and survival [].

Preclinical Studies

Preclinical studies have shown promising results for MK-2206. The drug has demonstrated antitumor activity against various cancer cell lines, including breast, lung, and pancreatic cancers [, ]. Additionally, studies suggest that MK-2206 may be more effective in cancer cells with specific mutations in the PI3K/AKT pathway genes, such as PIK3CA and PTEN [].

XLogP3

3

UNII

51HZG6MP1K

Other CAS

1032350-13-2

Wikipedia

MK-2206

Dates

Modify: 2023-07-20

Explore Compound Types